molecular formula C21H24N2O2 B10973259 N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

Cat. No.: B10973259
M. Wt: 336.4 g/mol
InChI Key: UWWKBWKXCHLRFA-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is a synthetic organic compound that features a xanthene core linked to a piperidine moiety via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced by reacting the xanthene derivative with 1-ethylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in applications like imaging and sensing.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the xanthene core may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide
  • N-(1-ethylpiperidin-4-yl)-9H-thioxanthene-9-carboxamide
  • N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-sulfonamide

Uniqueness

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide stands out due to its specific combination of a xanthene core and a piperidine moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-2-23-13-11-15(12-14-23)22-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-10,15,20H,2,11-14H2,1H3,(H,22,24)

InChI Key

UWWKBWKXCHLRFA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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